molecular formula C11H6FN3OS B3033347 2-amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one CAS No. 1018060-52-0

2-amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one

Cat. No.: B3033347
CAS No.: 1018060-52-0
M. Wt: 247.25 g/mol
InChI Key: KUAOTLYGDDPGDG-UHFFFAOYSA-N
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Description

2-Amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one is a heterocyclic compound with the molecular formula C₁₁H₆FN₃OS and a molecular weight of 247.3 g/mol . Its structure consists of a fused quinoline-thiazine ring system, featuring a fluorine substituent at position 7 and an amino group at position 2 (Figure 1).

Properties

IUPAC Name

2-amino-7-fluoro-[1,3]thiazino[5,6-c]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3OS/c12-7-3-1-2-5-8(7)14-4-6-9(5)17-11(13)15-10(6)16/h1-4H,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAOTLYGDDPGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C(=C1)F)C(=O)N=C(S3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of anthranilic acid derivatives with suitable thioamide compounds. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₁H₆FN₃OS
Molecular Weight : 247.25 g/mol
IUPAC Name : 2-amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
CAS Number : 1018060-52-0

The compound features a thiazine ring fused with a quinoline structure, which contributes to its distinctive chemical reactivity and biological interactions.

Medicinal Chemistry

This compound has shown potential as a lead compound for the development of new therapeutic agents. Its applications in medicinal chemistry include:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, modifications to the structure can enhance activity against resistant strains of bacteria .
  • Anticancer Properties : Research highlights the cytotoxic effects of this compound against various cancer cell lines. The mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation .

Biochemistry

In biochemical research, this compound is utilized for:

  • Enzyme Inhibition Studies : It serves as a model substrate for studying enzyme kinetics and interactions. The unique structure allows for specific binding to enzyme active sites, providing insights into enzyme mechanisms .
  • Protein-Ligand Interactions : The compound's ability to interact with various proteins makes it valuable for understanding ligand-receptor dynamics in cellular processes .

Material Science

The unique electronic and optical properties of this compound make it suitable for:

  • Development of Advanced Materials : Its incorporation into polymer matrices can lead to materials with enhanced conductivity and photoluminescent properties. This is particularly relevant in the fields of organic electronics and photonics .

Case Study 1: Anticancer Activity

A study published in Pharmacology & Therapeutics reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study demonstrated that structural modifications increased potency by enhancing cellular uptake and inhibiting key survival pathways in cancer cells .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of the enzyme dihydrofolate reductase (DHFR) revealed that this compound analogs displayed competitive inhibition with Ki values in the low micromolar range. This suggests potential applications in developing anti-parasitic drugs targeting similar enzymes in protozoan pathogens .

Mechanism of Action

The mechanism of action of 2-amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate receptor activity by interacting with binding sites, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Fluorine vs. Chlorine : The target compound’s 7-fluoro substituent (C-F bond) likely improves metabolic stability and membrane permeability compared to the chloro analog (C-Cl) in , which was discontinued, possibly due to lower stability or synthetic challenges .
  • Nitro (NO₂): The nitro group in introduces strong electron-withdrawing effects, which may alter binding affinity in biological targets but could also increase toxicity risks.

Core Structural Variations

  • Thiazino vs.
  • Benzimidazole vs. Quinoline Cores: The benzimidazole-based compound in exhibits antioxidant activity, suggesting that the quinoline core in the target compound might favor different biological pathways, such as kinase inhibition or intercalation.

Biological Activity

2-Amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one (CAS No. 1018060-52-0) is a heterocyclic compound characterized by its unique structural features, including both nitrogen and sulfur atoms. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Formula : C11H6FN3OS
  • Molecular Weight : 247.247 g/mol
  • IUPAC Name : 2-amino-7-fluoro-[1,3]thiazino[5,6-c]quinolin-4-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This mechanism is crucial for its potential therapeutic effects against cancer and other diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Notes
MDA-MB-23110Significant reduction in cell viability
PC-315Higher sensitivity compared to normal cells
MCF-725Induces apoptosis in breast cancer cells

These findings suggest that the compound can effectively inhibit cancer cell growth in a concentration-dependent manner, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains. The specific mechanisms are still under investigation but may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A notable study assessed the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to controls treated with a placebo. The study highlighted the compound's potential as a therapeutic agent in vivo and emphasized the need for further clinical trials to evaluate its safety and efficacy .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundStructure FeaturesBiological Activity
2-amino-4H-[1,3]thiazino[5,6-c]quinolin-4-oneLacks fluoro substituentReduced activity
7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-oneLacks amino groupAltered interaction profile
4H-[1,3]thiazino[5,6-c]quinolin-4-oneLacks both amino and fluoro groupsMinimal biological activity

The presence of both amino and fluoro substituents in this compound enhances its biological reactivity and potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 2
2-amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one

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